molecular formula C18H15N3O3S3 B319996 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

Cat. No.: B319996
M. Wt: 417.5 g/mol
InChI Key: NJSVQQRSDSSTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C17H14N2O3S2 and a molecular weight of 358.43 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring, sulfonamide, and carbamothioyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing its chemical diversity.

Scientific Research Applications

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes .

Mechanism of Action

The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene ring can interact with cellular membranes and proteins. These interactions disrupt normal cellular functions, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene ring structure but differ in their functional groups and specific applications.

Uniqueness: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its combination of sulfonamide and carbamothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H15N3O3S3

Molecular Weight

417.5 g/mol

IUPAC Name

N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H15N3O3S3/c22-17(16-7-4-12-26-16)20-18(25)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h1-12,21H,(H2,19,20,22,25)

InChI Key

NJSVQQRSDSSTQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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